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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

An In-depth Technical Guide to the Patent and Intellectual Property Landscape of MS-275
(Entinostat)

Clarification on "CH 275": Initial searches for "CH 275" revealed ambiguity, with references
pointing to both a somatostatin agonist and the histone deacetylase (HDAC) inhibitor MS-275
(Entinostat). Given the extensive documentation and clinical development history associated
with MS-275, this guide will focus on this compound, as it aligns best with the interests of
researchers, scientists, and drug development professionals.

Introduction to MS-275 (Entinostat)

MS-275, also known as Entinostat or SNDX-275, is an orally bioavailable, potent, and selective
inhibitor of Class | histone deacetylases (HDACS), particularly HDAC1 and HDAC3.[1] By
inhibiting these enzymes, Entinostat alters the acetylation status of histones and other non-
histone proteins, leading to the modulation of gene expression. This epigenetic modification
can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Entinostat a
promising candidate for cancer therapy, both as a monotherapy and in combination with other
agents.[2][3]

Intellectual Property Landscape

The intellectual property surrounding Entinostat is robust, with numerous patents covering its
composition of matter, manufacturing processes, and methods of use. A key patent in the
United States, Application Serial No. 12/549458, specifically covers the novel polymorph Form
B of Entinostat.[4] This patent provides market exclusivity for this stable crystalline form of the
drug. Similar patent protection for this polymorph has been granted in the United Kingdom
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(application GB0907347.9) and filed for under the Patent Cooperation Treaty (PCT), extending
its potential protection to numerous other countries.[5] Syndax Pharmaceuticals holds a
significant portfolio of at least 36 issued patents and pending applications related to Entinostat,
covering its use in combination with other drugs for various cancer indications.[5] These
patents are crucial for protecting the commercial development of Entinostat and provide a
framework for its strategic application in oncology.

Quantitative Data from Clinical Trials

Entinostat has been evaluated in numerous clinical trials across various cancer types. The
following tables summarize key quantitative data from some of these studies.

Table 1: Pharmacokinetic Parameters of Entinostat

Parameter Value Population Chm?a_'l Trial
Identifier
Chinese
Maximum Tolerated postmenopausal
5 mg (weekly) ] -
Dose (MTD) women with
HR+/HER2- MBC
Chinese
Peak Serum Dose-proportional postmenopausal
Concentration (Cmax) increase women with )
HR+/HER2- MBC
Chinese
Area Under the Curve  Dose-proportional postmenopausal
(AUC) increase women with )
HR+/HER2- MBC
Pediatric patients with
Time to Cmax (Tmax) 0.5 - 24 hours recurrent/refractory NCT02780804[6]

solid tumors

. . Pediatric patients with
Terminal Half-life

~34 hours recurrent/refractory -
(t1/2)

solid tumors
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Table 2: Efficacy of Entinostat in Combination Therapy for Hormone Receptor-Positive (HR+)
Advanced Breast Cancer (ABC)

Entinostat + Placebo + Hazard Clinical
Endpoint Exemestan Exemestan Ratio (95% P-value Trial
e e Cl) Identifier
Median
Progression- 0.76 (0.58- NCT0353817
) 6.32 months 3.72 months 0.046
Free Survival 0.98) 1[7]
(PFS)
Median
0.59 (0.36- ENCORE
Overall 28.1 months 19.8 months 0.036
0.97) 301

Survival (OS)

Table 3: Common Grade =3 Adverse Events in Entinostat Clinical Trials

Frequency Frequency . )
. Clinical Trial
Adverse Event (Entinostat + (Placebo + -
Identifier
Exemestane) Exemestane)
Neutropenia 43.8% Not reported NCT03538171[7]
Thrombocytopenia 8.5% Not reported NCT03538171[7]
Leukopenia 6.4% Not reported NCT03538171[7]
] Phase Il study of AZA
Fatigue 5% Not reported _
and entinostat[3]
) Phase Il study of AZA
Hypophosphatemia 5% Not reported

and entinostat[3]

Key Experimental Protocols
Cell-Based Assays for HDAC Inhibition

Objective: To determine the inhibitory activity of Entinostat against specific HDAC enzymes.
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Methodology:

Enzyme Source: Recombinant human HDAC1 and HDAC3 are used.

o Substrate: A commercially available fluorogenic HDAC substrate, such as Fluor de Lys®-
SIRT1 (Boc-Lys(Ac)-AMC), is utilized.

» Assay Buffer: A typical buffer consists of 50 mM Tris-HCI (pH 8.0), 137 mM NacCl, 2.7 mM
KCI, and 1 mM MgCI2.

e Procedure:

o Varying concentrations of Entinostat are pre-incubated with the HDAC enzyme in the
assay buffer for 15 minutes at 30°C.

o The fluorogenic substrate is added to initiate the reaction.
o The reaction is incubated for a specified time (e.g., 60 minutes) at 30°C.

o A developer solution containing a trypsin-like protease is added to stop the reaction and
cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

o Fluorescence is measured using a microplate reader with excitation at 360 nm and
emission at 460 nm.

» Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
percentage of inhibition against the logarithm of the Entinostat concentration and fitting the
data to a sigmoidal dose-response curve. Entinostat inhibits HDAC1 and HDAC3 with IC50
values of 0.51 yM and 1.7 yM, respectively.[1]

Western Blot Analysis for Protein Acetylation and
Signaling Pathway Modulation

Objective: To assess the effect of Entinostat on histone acetylation and the expression of
proteins in key signaling pathways.

Methodology:
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e Cell Culture and Treatment: Cancer cell lines (e.g., human leukemia cells) are cultured and
treated with various concentrations of Entinostat for different time points.

e Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer
containing protease and phosphatase inhibitors.

e Protein Quantification: The total protein concentration is determined using a Bradford or BCA
protein assay.

e SDS-PAGE and Western Blotting:

o Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

o The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST).

o The membrane is incubated with primary antibodies against acetylated histones (e.g.,
acetyl-H3, acetyl-H4), total histones, and proteins of interest in signaling pathways (e.g.,
p21, cyclin D1, Akt, ERK, STAT5).[8]

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

e Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: The intensity of the bands is quantified using densitometry software, and the
expression levels are normalized to a loading control (e.g., B-actin or GAPDH).

Signaling Pathways and Experimental Workflows
MS-275 Mechanism of Action in Leukemia Cells
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Caption: MS-275 induces G1 arrest, differentiation, and apoptosis in leukemia cells.
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Caption: Workflow for in vivo evaluation of MS-275 in a xenograft model.

Logical Relationship of MS-275 Patent Protection
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Caption: Interrelation of patents providing market exclusivity for MS-275.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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